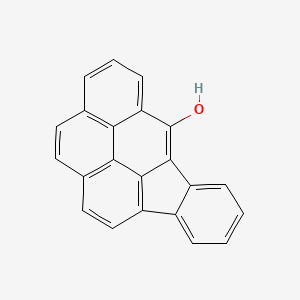

6-Hydroxyindeno(1,2,3-c,d)pyrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

99520-58-8 |

|---|---|

Molecular Formula |

C22H12O |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaen-22-ol |

InChI |

InChI=1S/C22H12O/c23-22-17-7-3-4-12-8-9-13-10-11-16-14-5-1-2-6-15(14)21(22)20(16)19(13)18(12)17/h1-11,23H |

InChI Key |

ZDFADKWBHKVUIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C=C3)O |

Origin of Product |

United States |

Mechanistic Pathways of 6 Hydroxyindeno 1,2,3 C,d Pyrene Formation from Indeno 1,2,3 C,d Pyrene

In Vivo Metabolic Transformation of Indeno(1,2,3-c,d)pyrene in Biological Systems

In living organisms, the metabolism of Indeno(1,2,3-cd)pyrene is primarily an enzymatic process designed to increase its water solubility and facilitate excretion. This biotransformation, however, can also lead to the formation of reactive intermediates.

The initial and rate-limiting step in the metabolic activation of Indeno(1,2,3-cd)pyrene is its oxidation by cytochrome P450 (CYP) monooxygenases. nih.govwikipedia.org These heme-containing enzymes are a diverse family of biocatalysts that play a central role in the metabolism of a wide array of foreign compounds. nih.govresearchgate.netmdpi.com CYPs catalyze the insertion of a single oxygen atom from molecular oxygen into the substrate, a process known as monooxygenation. nih.govresearchgate.net In the case of Indeno(1,2,3-cd)pyrene, this results in the formation of various hydroxylated metabolites. wikipedia.org The specific CYP enzymes involved can influence the regioselectivity of hydroxylation, determining which carbon atoms on the PAH ring are oxidized. mdpi.com

Studies on the in vivo metabolism of Indeno(1,2,3-cd)pyrene, particularly in mouse skin, have identified several primary hydroxylated metabolites. nih.gov The most abundant of these is 8-Hydroxyindeno(1,2,3-c,d)pyrene. nih.gov Another major metabolite identified is 9-Hydroxyindeno(1,2,3-c,d)pyrene. nih.gov In addition to these, other minor hydroxylated and dihydroxylated metabolites have been characterized, indicating multiple sites of enzymatic attack on the Indeno(1,2,3-cd)pyrene molecule. nih.gov

Table 1: Major In Vivo Metabolites of Indeno(1,2,3-c,d)pyrene Identified in Mouse Skin

| Metabolite | Abundance |

| 8-Hydroxyindeno(1,2,3-c,d)pyrene | Most Abundant |

| 9-Hydroxyindeno(1,2,3-c,d)pyrene | Major |

| trans-1,2-dihydro-1,2-dihydroxyindeno[1,2,3-cd]pyrene | Major |

Data sourced from in vivo studies on mouse skin. nih.gov

While 8- and 9-hydroxy isomers are major products, hydroxylation can occur at various positions on the Indeno(1,2,3-cd)pyrene ring system. nih.govfrontiersin.orgnih.gov The formation of 6-Hydroxyindeno(1,2,3-c,d)pyrene is a result of hydroxylation at the C-6 position. Although the exact position of hydroxyl substituents has not been determined in all studies, the formation of various hydroxy and ketone derivatives is well-documented, suggesting that the cytochrome P450 system mediates oxidation at multiple sites on the PAH molecule. researchgate.net The biodegradation of Indeno(1,2,3-cd)pyrene by certain bacteria is also initiated by hydroxylation at multiple positions, further highlighting the diverse pathways of its initial oxidation. frontiersin.orgnih.gov

In Vitro and Biomimetic System Studies on Indeno(1,2,3-c,d)pyrene Oxidation

To better understand the mechanisms of Indeno(1,2,3-cd)pyrene oxidation outside of complex biological systems, researchers utilize in vitro and biomimetic models. These systems allow for the study of specific chemical reactions and the identification of transient intermediates.

Peroxynitrite, a reactive species formed from the reaction of nitric oxide and superoxide, has been shown to mediate the oxidation of various molecules. nih.gov In a biomimetic system using a porphyrin complex to mimic the catalytic activity of cytochrome P450 enzymes, peroxynitrite can induce the metabolism of Indeno(1,2,3-cd)pyrene. nih.govmdpi.comrsc.org Porphyrins are used as models for the active site of heme-containing enzymes like CYPs. mdpi.com These biomimetic studies provide insights into the non-enzymatic pathways that can lead to the oxidation of PAHs in biological environments where oxidative stress and the formation of reactive nitrogen species are prevalent. nih.govdntb.gov.ua Mild, catalytic methods for the oxidation of PAHs, including pyrene (B120774), have been developed using such biomimetic approaches. rsc.orgresearchgate.net

Studies using peroxynitrite and porphyrin biomimetic systems have revealed a sequential formation of oxygenated metabolites from Indeno(1,2,3-cd)pyrene. nih.govdntb.gov.ua Initially, Indeno(1,2,3-cd)pyrene is transformed into Indeno(1,2,3-cd)pyrene-quinone and 2-nitroindeno(1,2,3-cd)pyrene. nih.govdntb.gov.ua These intermediates are then further transformed into hydroxylated derivatives, such as OH-Indeno(1,2,3-cd)pyrene. nih.govdntb.gov.ua This stepwise oxidation process highlights the formation of various oxygenated species, including quinones, nitro compounds, and ultimately, hydroxylated products like this compound. wikipedia.orgnih.govdntb.gov.ua

Table 2: Sequential Metabolites of Indeno(1,2,3-c,d)pyrene in a Porphyrin/Peroxynitrite Biomimetic System

| Stage | Metabolite Formed |

| Initial Transformation | Indeno(1,2,3-cd)pyrene-quinone |

| Initial Transformation | 2-Nitroindeno(1,2,3-cd)pyrene |

| Subsequent Transformation | OH-Indeno(1,2,3-cd)pyrene |

Data from a study using a porphyrin/peroxynitrite biomimetic system. nih.govdntb.gov.ua

Microbial Biotransformation of Indeno(1,2,3-c,d)pyrene and its Hydroxylated Products

The microbial breakdown of persistent organic pollutants like Indeno(1,2,3-c,d)pyrene (IcdP), a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), is a key area of environmental research. nih.govfrontiersin.org While the formation of various hydroxylated metabolites is a recognized initial step in the biodegradation of IcdP, the specific microbial pathways leading to this compound are not extensively detailed in current scientific literature. However, the study of various microorganisms provides insight into the general mechanisms of IcdP hydroxylation.

Bacterial Hydroxylation and Ring Cleavage Pathways (e.g., Rhodococcus aetherivorans IcdP1 Studies)

The bacterium Rhodococcus aetherivorans IcdP1, isolated from soil contaminated with high-molecular-weight PAHs, has demonstrated a significant ability to degrade IcdP. nih.govfrontiersin.org Studies on this strain reveal that the initial step in the degradation process is ring hydroxylation, which occurs at multiple positions on the IcdP molecule. nih.gov Specifically, hydroxylation has been identified at the 1,2 and 7,8 positions. nih.govfrontiersin.orgnih.gov This initial enzymatic attack leads to the formation of dihydrodiol intermediates, which are then subject to further metabolism, including ring cleavage.

The degradation of IcdP by R. aetherivorans IcdP1 proceeds through several pathways initiated by this dihydroxylation. nih.gov The identification of metabolites such as cyclopenta[cd]pyrene-3,4-dicarboxylic acid and 2,3-dimethoxy-2,3-dihydrofluoranthene confirms the subsequent breakdown of the ring structure following the initial hydroxylation. nih.govfrontiersin.orgnih.gov While these findings highlight the metabolic versatility of R. aetherivorans IcdP1 towards IcdP, the formation of this compound has not been reported as a metabolite in these pathways. The research indicates a preference for hydroxylation at other sites on the molecule.

Table 1: Metabolites Identified in the Degradation of Indeno(1,2,3-c,d)pyrene by Rhodococcus aetherivorans IcdP1

| Precursor Compound | Metabolite | Position of Initial Attack |

| Indeno(1,2,3-c,d)pyrene | cis-1,2-dihydroxy-1,2-dihydroindeno(1,2,3-c,d)pyrene | 1,2-position |

| Indeno(1,2,3-c,d)pyrene | cis-7,8-dihydroxy-7,8-dihydroindeno(1,2,3-c,d)pyrene | 7,8-position |

| cis-1,2-dihydroxy-1,2-dihydroindeno(1,2,3-c,d)pyrene | cyclopenta[cd]pyrene-3,4-dicarboxylic acid | Ring cleavage |

| cis-7,8-dihydroxy-7,8-dihydroindeno(1,2,3-c,d)pyrene | 2,3-dimethoxy-2,3-dihydrofluoranthene | Ring cleavage and further modification |

Fungal Oxidation Mechanisms Involving Monooxygenases (e.g., Neosartorya fischeri Studies)

Fungi, particularly those from the phylum Ascomycota, are also known to metabolize complex PAHs. The fungus Neosartorya fischeri (also known as Aspergillus fischeri) has been studied for its capacity to transform high-molecular-weight PAHs, including IcdP. researchgate.net The primary mechanism of fungal oxidation of these compounds involves intracellular monooxygenases, specifically the cytochrome P450 (CYP450) enzyme system. researchgate.net

In studies with N. fischeri, the transformation of IcdP resulted in the formation of hydroxylated and ketonic derivatives. researchgate.net This indicates that the fungus is capable of introducing oxygen atoms into the aromatic structure of IcdP. However, the precise location of these functional groups on the IcdP molecule has not been definitively determined in the available research. researchgate.net While it is plausible that this compound could be among the hydroxylated metabolites formed, there is no explicit confirmation of its production by N. fischeri. The observed transformation confirms the role of fungal monooxygenases in the initial steps of IcdP bioremediation.

Table 2: Transformation of Indeno(1,2,3-c,d)pyrene by Neosartorya fischeri

| Precursor Compound | Transformation Type | Enzymatic System Implicated | Specific Metabolites Identified |

| Indeno(1,2,3-c,d)pyrene | Hydroxylation, Ketone formation | Cytochrome P450 (CYP450) monooxygenases | Hydroxy-IcdP (isomer not specified), Keto-IcdP (isomer not specified) |

Enzymatic Systems (e.g., Ring-Hydroxylating Oxygenases, Cytochrome P450 Monooxygenases) Involved in Microbial Hydroxylation

The initial and often rate-limiting step in the microbial degradation of PAHs is the introduction of hydroxyl groups into the aromatic ring system. This is accomplished by two main classes of enzymes: ring-hydroxylating oxygenases (RHOs) in bacteria and cytochrome P450 (CYP450) monooxygenases, which are prevalent in fungi and also found in some bacteria. nih.govresearchgate.net

In bacteria such as Rhodococcus aetherivorans IcdP1, the degradation of IcdP is initiated by RHOs. nih.govfrontiersin.orgnih.gov These are typically multi-component enzymes that catalyze the dihydroxylation of the aromatic ring, leading to the formation of cis-dihydrodiols. nih.gov Transcriptional analysis of R. aetherivorans IcdP1 exposed to IcdP revealed the induction of specific genes encoding RHOs, suggesting their crucial role in the initial attack on the IcdP molecule. nih.gov

In contrast, fungi like Neosartorya fischeri primarily utilize CYP450 monooxygenases for the oxidation of PAHs. researchgate.netnih.gov These enzymes catalyze the insertion of a single oxygen atom into the substrate, typically forming an epoxide which is then enzymatically or non-enzymatically converted to a trans-dihydrodiol or a phenol. nih.gov The involvement of the CYP450 system in N. fischeri is supported by the detection of hydroxylated IcdP metabolites. researchgate.net

Table 3: Comparison of Key Enzymatic Systems in Microbial Hydroxylation of Indeno(1,2,3-c,d)pyrene

| Enzymatic System | Predominant in | Mechanism of Action | Initial Product(s) | Example Organism |

| Ring-Hydroxylating Oxygenases (RHOs) | Bacteria | Dihydroxylation | cis-dihydrodiols | Rhodococcus aetherivorans IcdP1 |

| Cytochrome P450 Monooxygenases (CYP450) | Fungi, some Bacteria | Monooxygenation | Epoxides, phenols, trans-dihydrodiols | Neosartorya fischeri |

Analytical Chemistry Methodologies for the Detection and Characterization of 6 Hydroxyindeno 1,2,3 C,d Pyrene

Advanced Chromatographic Techniques for Separation of Hydroxylated PAH Metabolites

The separation of hydroxylated polycyclic aromatic hydrocarbon (OH-PAH) metabolites from their parent compounds and other matrix interferences is a critical first step in their analysis. Due to the structural similarity among various PAH isomers and their metabolites, high-resolution chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC) Applications for Hydroxylated Indeno(1,2,3-cd)pyrene

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of PAHs and their metabolites. separationmethods.comnih.gov Its application at room temperature avoids the thermal degradation of labile metabolites. For compounds like 6-Hydroxyindeno(1,2,3-cd)pyrene, reversed-phase HPLC is the most common approach.

Detailed research findings indicate that columns with specialized stationary phases, such as C18, are frequently employed for the separation of PAHs and their derivatives. restek.comfda.gov These columns separate compounds based on their hydrophobicity. The introduction of a hydroxyl group makes 6-Hydroxyindeno(1,2,3-cd)pyrene more polar than its parent compound, Indeno(1,2,3-cd)pyrene, resulting in shorter retention times under reversed-phase conditions. A gradient elution using a mobile phase, typically consisting of acetonitrile (B52724) and water, is often required to resolve a wide range of PAHs and their metabolites within a single analytical run. fda.gov

Detection is most commonly achieved using a fluorescence detector (FLD) due to the native fluorescence of the pyrene (B120774) aromatic system, which provides high sensitivity and selectivity. nih.govfda.gov A UV detector can also be used, often in series with the FLD. cdc.govepa.gov While specific methods detailing the separation of 6-Hydroxyindeno(1,2,3-cd)pyrene are not extensively documented, the established methods for other OH-PAHs are directly applicable. For instance, the analysis of 1-hydroxypyrene (B14473), a well-studied biomarker, often involves HPLC with fluorescence detection, demonstrating the suitability of this technique for hydroxylated pyrene derivatives. nih.gov

Table 1: Typical HPLC-FLD Operating Parameters for OH-PAH Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 18 - 40°C fda.govfrontiersin.org |

| Injection Volume | 10 - 50 µL |

| Fluorescence Detector | Excitation/Emission wavelengths specific to the analyte |

| UV Detector | 254 nm |

Gas Chromatography (GC) Applications for Hydroxylated Indeno(1,2,3-cd)pyrene

Gas Chromatography (GC) is another cornerstone technique for the analysis of PAHs, valued for its high resolving power. epa.govthermofisher.com However, the direct analysis of polar and non-volatile compounds like 6-Hydroxyindeno(1,2,3-cd)pyrene is challenging. The hydroxyl group must be chemically modified through a process called derivatization to increase the analyte's volatility and thermal stability, making it suitable for GC analysis. chromatographyonline.comresearchgate.net

The most common derivatization technique for OH-PAHs is silylation. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogen on the hydroxyl group with a less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. frontiersin.orgchromatographyonline.comresearchgate.net This two-stage derivatization can even allow for the simultaneous analysis of different types of hydroxylated metabolites in a single run. researchgate.net

Once derivatized, the analyte is introduced into the GC, typically equipped with a capillary column such as an HP-5MS (a low-bleed 5% phenyl-methylpolysiloxane phase). frontiersin.orgnih.govresearchgate.net The separation occurs based on the boiling points and interactions of the analytes with the stationary phase. The temperature-programmable oven allows for the sequential elution of compounds with varying volatilities. nih.gov

Table 2: Typical GC-MS Operating Parameters for Derivatized OH-PAH Analysis

| Parameter | Typical Setting |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar frontiersin.org |

| Carrier Gas | Helium at 1.0 mL/min frontiersin.orgnih.gov |

| Injection Mode | Splitless |

| Injector Temperature | 280°C frontiersin.org |

| Oven Program | Ramped temperature program (e.g., 70°C to 290°C) frontiersin.org |

| Derivatization Agent | BSTFA or MTBSTFA chromatographyonline.comresearchgate.net |

Mass Spectrometry (MS) Based Approaches for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of OH-PAHs, providing not only quantification but also crucial information for structural confirmation. When coupled with a chromatographic system (LC-MS or GC-MS), it offers unparalleled selectivity and sensitivity.

Electro-Spray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Metabolite Identification

For the analysis of polar metabolites like 6-Hydroxyindeno(1,2,3-cd)pyrene directly from a liquid phase separation, electrospray ionization (ESI) is the preferred ionization technique. researchgate.net ESI is a soft ionization method that typically generates protonated molecules [M+H]+ or, more commonly for OH-PAHs, deprotonated molecules [M-H]- in negative ion mode. researchgate.net This minimizes fragmentation in the ion source, preserving the molecular weight information.

Tandem mass spectrometry (MS/MS) is then used for structural elucidation. The [M-H]- precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. For many OH-PAHs, a neutral loss of 28 Da, corresponding to the loss of a carbonyl group (CO), is a characteristic fragmentation pattern that can be used for selective screening. researchgate.net This approach provides high confidence in metabolite identification, even in complex biological matrices. researchgate.netnih.gov LC-MS/MS methods have been successfully developed for the simultaneous measurement of numerous OH-PAH metabolites in biological samples like fish bile. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Derivatization for Monohydroxylated PAHs

The coupling of Gas Chromatography with tandem mass spectrometry (GC-MS/MS) provides an exceptionally sensitive and selective method for quantifying derivatized OH-PAHs. researchgate.netnih.govnih.gov After the silylation derivatization described in section 3.1.2, the analyte is separated by the GC and then ionized, typically by electron ionization (EI).

The power of GC-MS/MS lies in its ability to perform Multiple Reaction Monitoring (MRM). In this mode, the first mass spectrometer (quadrupole) is set to select a specific precursor ion (e.g., the molecular ion of the derivatized 6-Hydroxyindeno(1,2,3-cd)pyrene), which is then fragmented. The second mass spectrometer then monitors for one or more specific product ions. This process dramatically reduces chemical noise and matrix interference, leading to very low limits of quantification, often in the picogram-per-milligram range. nih.gov This makes the technique ideal for trace-level analysis in various biological and environmental samples. researchgate.netnih.gov

Table 3: Example GC-MS/MS MRM Transitions for Monohydroxylated PAHs (as TMS derivatives)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 1-OH-Pyrene-TMS | 290 | 275 |

| 2-OH-Chrysene-TMS | 300 | 285 |

| 3-OH-Benzo[a]pyrene-TMS | 340 | 325 |

Spectroscopic Detection Principles Applied to Hydroxylated Pyrene Derivatives

Spectroscopic detection, particularly fluorescence spectroscopy, is highly effective for pyrene and its derivatives due to their extensive conjugated π-electron systems. cdc.gov The introduction of a hydroxyl group can modify the fluorescence properties, but the characteristic pyrene moiety remains highly fluorescent.

HPLC systems are frequently equipped with fluorescence detectors for the sensitive measurement of PAH metabolites. fda.govnih.gov The technique involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. By carefully selecting the excitation and emission wavelengths, analysts can achieve a high degree of selectivity for the target compound, distinguishing it from other fluorescent molecules in the sample.

A more advanced technique is synchronous fluorescence spectroscopy (SFS). In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference maintained between them. nih.gov This approach simplifies the often-complex fluorescence spectra of mixtures, resulting in narrowed spectral bands and allowing for better resolution of individual components. SFS has been successfully used to identify pyrene metabolites in human urine, showcasing its power for analyzing complex samples containing pyrene derivatives. nih.gov The strong fluorescence of 1-hydroxypyrene glucuronide, a conjugate of a pyrene metabolite, suggests that conjugated forms of 6-Hydroxyindeno(1,2,3-cd)pyrene would also be amenable to these highly sensitive detection methods. nih.gov

Fluorescence Detection (FLD) in Liquid Chromatography Systems for Hydroxylated PAHs

High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a highly sensitive and selective method for the determination of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs), including 6-Hydroxyindeno(1,2,3-c,d)pyrene. nih.govnih.gov This technique is favored because it offers greater sensitivity compared to UV detection, as fluorescence detection has no background signal and allows for the selection of specific excitation and emission wavelengths, which can be optimized for the target analyte. hplc.eu

The principle of HPLC-FLD involves separating the components of a mixture using a liquid chromatography column, followed by the detection of fluorescent compounds as they elute. For PAHs and their hydroxylated metabolites, a reversed-phase HPLC system is commonly used, often with a C18 column. nih.govfda.govsigmaaldrich.com A gradient elution program, typically with a mobile phase consisting of acetonitrile and water, is employed to achieve complete separation of the various compounds. nih.govfda.gov

To enhance selectivity and sensitivity for a mixture of PAHs, programmable fluorescence detection allows for the changing of excitation and emission wavelengths during the chromatographic run. This ensures that each compound is detected at its optimal wavelength. For instance, a method for screening seafood for 15 parent PAHs, including the precursor Indeno(1,2,3-cd)pyrene, utilizes three different emission wavelengths (352, 420, and 460 nm) at a single excitation wavelength (260 nm) to detect all compounds. fda.govresearchgate.net Alkylated homologs and hydroxylated metabolites are generally detected at similar emission wavelengths as their parent compounds. fda.gov The minimum detectable concentrations for PAHs using an HPLC system with series-connected UV and fluorescence detectors can range from 0.002 mg/L to 0.1 mg/L. nih.gov

Table 1: Example of HPLC-FLD Wavelength Programs for PAH Detection This table is illustrative of typical multi-wavelength programs used in HPLC-FLD for the analysis of PAH mixtures, which would include metabolites like this compound.

| Time (minutes) | Excitation (Ex) λ (nm) | Emission (Em) λ (nm) | Target Compound Group |

|---|---|---|---|

| 0.00 | 260 | 350 | 2-3 Ring PAHs |

| 8.50 | 260 | 440 | 4-5 Ring PAHs |

| 12.00 | 260 | 500 | Larger Ring PAHs (e.g., Indeno[1,2,3-cd]pyrene) |

Method Development for Analysis in Complex Biological and Environmental Research Matrices

Sample Preparation and Enrichment Strategies for Hydroxylated Metabolites (e.g., urine, hair, tissue)

The analysis of hydroxylated PAH metabolites in biological samples requires robust preparation and enrichment methods to isolate the target analytes from complex matrices.

Urine: Urinary analysis is a common method for assessing recent exposure to PAHs. nih.gov A key step in preparing urine samples for the analysis of OH-PAHs is enzymatic hydrolysis. nih.gov Metabolites are often excreted as water-soluble glucuronide or sulfate (B86663) conjugates. Therefore, treatment with β-glucuronidase/arylsulfatase is necessary to cleave these conjugates and release the free hydroxylated metabolites for extraction and analysis. nih.gov Following hydrolysis, the sample can be purified and concentrated using solid-phase extraction (SPE). Research has documented the presence of this compound in human urine samples. nih.gov

Hair: Hair analysis offers a significant advantage by providing a longer-term window of exposure compared to the short-term snapshot provided by urine. nih.govtpsgc-pwgsc.gc.ca The concentration of pollutants in hair is less affected by short-term variations in exposure, representing an individual's average exposure level. nih.gov Sample preparation for hair typically involves washing the sample to remove external contamination, followed by alkaline digestion (e.g., with 1M NaOH) to break down the hair matrix. nih.govcmu.ac.th The released OH-PAHs are then extracted using a suitable organic solvent, such as a hexane/dichloromethane mixture. nih.govcmu.ac.th In some methods, a derivatization step is performed before analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov Studies have demonstrated a strong linear relationship between the dose of PAH exposure and the concentration of OH-PAH metabolites in hair. nih.gov

Tissue: For tissue samples, such as seafood, a common and effective preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. fda.govresearchgate.net This procedure involves extracting PAHs from the homogenized tissue using acetonitrile, followed by the addition of salts to induce partitioning between the aqueous and organic layers. researchgate.net The acetonitrile layer, containing the PAHs, is then collected, filtered, and analyzed by HPLC-FLD. researchgate.net For mouse skin tissue, studies have involved applying acetone (B3395972) solutions of the parent compound, followed by analysis of the metabolites formed in vivo. epa.gov

Table 2: Overview of Sample Preparation Strategies for Biological Matrices

| Matrix | Key Preparation Steps | Purpose | Relevant Analytes |

|---|---|---|---|

| Urine | Enzymatic hydrolysis (β-glucuronidase/arylsulfatase), Solid-Phase Extraction (SPE) | Cleave conjugates, purify, and concentrate analytes | Hydroxylated PAHs (e.g., 6-OH-Indeno(1,2,3-c,d)pyrene) nih.govnih.gov |

| Hair | Washing, Alkaline digestion (NaOH), Liquid-Liquid Extraction (LLE) | Remove external contamination, break down matrix, extract analytes | Hydroxylated PAHs nih.govnih.govcmu.ac.th |

| Tissue (Seafood) | Homogenization, Acetonitrile extraction, Salting out (QuEChERS) | Extract analytes from solid matrix and partition from fats/water | Parent and hydroxylated PAHs fda.govresearchgate.net |

| Tissue (Mouse Skin) | Topical application, subsequent extraction | In vivo metabolism studies | Indeno(1,2,3-cd)pyrene metabolites epa.gov |

Environmental Sample Preparation for Indeno(1,2,3-c,d)pyrene Precursors and Metabolites (e.g., air particulate matter, soil, water, sewage sludge, sediments)

Analyzing Indeno(1,2,3-c,d)pyrene and its metabolites in environmental samples requires tailored extraction and clean-up procedures to handle diverse and often complex matrices.

Air Particulate Matter: PAHs are frequently found adsorbed onto airborne particulate matter (PM). nih.govnih.gov For analysis, PM is collected on filters, typically made of quartz. nih.gov The PAHs and their hydroxylated metabolites are then extracted from the filters. A common method involves ultrasonication with a solvent like ethanol. nih.gov The resulting extract is then cleaned up using solid-phase extraction (SPE) with a suitable sorbent, such as an aminopropylsilica cartridge, before analysis by HPLC-FLD. nih.gov

Water: Due to its very low solubility (0.06 mg/L), Indeno(1,2,3-c,d)pyrene is found at low concentrations in water. tpsgc-pwgsc.gc.ca Analysis, therefore, requires a pre-concentration step. Solid-phase extraction is a widely used technique where a large volume of water is passed through a cartridge containing a sorbent (e.g., C18) that retains the PAHs. The analytes are then eluted with a small volume of an organic solvent.

Table 3: Summary of Environmental Sample Preparation Techniques

| Matrix | Collection/Preparation Method | Analytical Target |

|---|---|---|

| Air Particulate Matter | Collection on quartz filters, Ultrasonication extraction, SPE cleanup nih.govnih.gov | Hydroxylated PAHs, Parent PAHs |

| Soil/Sediments | Ultrasonic Extraction (UE), Microwave-Assisted Extraction (MAE), Thermal Desorption researchgate.netresearchgate.net | Indeno(1,2,3-cd)pyrene and other PAHs |

| Water | Solid-Phase Extraction (SPE) for pre-concentration tpsgc-pwgsc.gc.ca | Indeno(1,2,3-cd)pyrene and other PAHs |

| Sewage Sludge | Ultrasonic Extraction (UE), Microwave-Assisted Extraction (MAE), SPE cleanup researchgate.netpjoes.com | Indeno(1,2,3-cd)pyrene and other PAHs |

Application of 6 Hydroxyindeno 1,2,3 C,d Pyrene in Exposure Assessment Research

Role of Hydroxylated Polycyclic Aromatic Hydrocarbon Metabolites as Biomarkers of Environmental Exposure

When PAHs enter the body, they are metabolized into various compounds, including hydroxylated metabolites (OH-PAHs), which are then excreted, primarily in urine. d-nb.info These OH-PAHs serve as valuable biomarkers of exposure. nih.gov Their presence in biological samples confirms the uptake and metabolic processing of the parent PAHs. nih.gov OH-PAHs are considered reliable biomarkers for large-scale population studies because they have relatively short biological half-lives (ranging from hours to days), are specific to their parent compounds, and are easily measured in readily available biological matrices like urine. nih.gov

The measurement of these metabolites provides a snapshot of recent exposure. researchgate.net While 1-hydroxypyrene (B14473) (1-OH-PYR), a metabolite of pyrene (B120774), is the most frequently measured biomarker for total PAH exposure, a wider range of OH-PAHs is often analyzed to create a more detailed exposure profile. researchgate.netresearchgate.net The analysis of metabolites from parent PAHs with varying molecular weights, from low molecular weight compounds like naphthalene (B1677914) to high molecular weight (HMW) compounds like indeno[1,2,3-cd]pyrene (B138397), can help identify specific exposure sources. researchgate.netnih.gov For instance, chronic exposure to environmental PAHs has been linked to conditions like asthma, and urinary OH-PAH levels can be used to quantify this exposure risk. nih.gov

Quantification of 6-Hydroxyindeno(1,2,3-c,d)pyrene in Human Biological Samples (e.g., urine, hair) in Environmental Studies

6-Hydroxyindeno(1,2,3-cd)pyrene (6-OH-IND) is the hydroxylated metabolite of the high molecular weight, six-ring PAH, indeno[1,2,3-cd]pyrene (IcdP). nih.govfrontiersin.org IcdP itself is considered a potent carcinogen. epa.govgulfresearchinitiative.org The quantification of 6-OH-IND in human samples is analytically challenging and, as a result, has been performed in only a limited number of studies. researchgate.netnih.gov

Most biomonitoring for PAHs focuses on metabolites of lower molecular weight compounds. researchgate.net However, some research has successfully identified and quantified 6-OH-IND. A notable study detected this compound in the urine of children, highlighting that exposure to its parent compound occurs even in the general population. nih.gov The parent compound, IcdP, has been quantified in the urine of occupationally exposed individuals, such as coke oven and asphalt (B605645) workers, as well as in non-exposed groups, albeit at much lower levels. nih.gov

The primary biological sample used for measuring OH-PAHs, including 6-OH-IND, is urine. The analytical methods employed must be highly sensitive due to the typically low concentrations of HMW PAH metabolites. nih.gov Techniques such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and gas chromatography-mass spectrometry (GC-MS) are commonly used. researchgate.netnih.gov More advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer enhanced sensitivity and specificity, which is crucial for detecting trace levels of these compounds. researchgate.netnih.gov

Table 1: Analytical Methods for PAH Metabolite Quantification

| Analytical Method | Advantages | Limitations | Common Analytes |

|---|---|---|---|

| HPLC-FLD | Cost-effective, reliable for common metabolites. nih.gov | Lower sensitivity for some HMW metabolites compared to MS methods. researchgate.netnih.gov | 1-Hydroxypyrene, 2-Naphthol. nih.gov |

| GC-MS | High sensitivity, often has lower limits of detection (LOD) than HPLC. researchgate.netnih.gov | May require derivatization of the analyte. d-nb.info | Wide range of OH-PAHs. |

| LC-MS/MS | High sensitivity and specificity, suitable for trace-level detection. researchgate.netnih.gov | Higher cost and complexity. | Multiple OH-PAHs, including HMW metabolites. researchgate.net |

Comparative Analysis of this compound Levels with Other Hydroxy-PAH Biomarkers

When comparing the concentrations of various OH-PAH biomarkers in human samples, a distinct pattern emerges. Metabolites of low molecular weight PAHs are typically found in the highest concentrations. For example, metabolites of naphthalene (1- and 2-hydroxynaphthalene) and fluorene (B118485) (2-hydroxyfluorene) are often detected at the highest levels, particularly in cases of occupational exposure, with concentrations reaching approximately 30 ng/L in urine. researchgate.netnih.gov

The concentration of 1-hydroxypyrene, the most commonly used PAH biomarker, is generally lower than that of naphthalene metabolites but significantly higher than metabolites of HMW PAHs. nih.gov Metabolites of five- and six-ring PAHs, such as 3-hydroxybenzo[a]pyrene and 6-OH-IND, are found at much lower concentrations, often near or below the analytical limit of detection in the general population. nih.govnih.gov For instance, one study reported that 6-OH-IND was detected in children's urine at a level of 0.06 ng/mL, which was noted as being a hundred times higher than in adults in that particular study. nih.gov This contrasts with naphthalene metabolites, which can be almost a hundred times greater than 1-OH-PYR concentrations. nih.gov

This concentration gradient reflects the relative abundance of the parent PAHs in the environment and differences in their metabolic pathways. Low molecular weight PAHs are generally more volatile and present in higher concentrations in many environments, leading to higher levels of their corresponding metabolites. nih.gov

Table 2: Comparison of Urinary Hydroxy-PAH Biomarkers

| Biomarker | Parent PAH | Molecular Weight of Parent PAH (g/mol) | Typical Concentration Range |

|---|---|---|---|

| 1- & 2-Hydroxynaphthalene | Naphthalene | 128.17 | Highest concentrations, can reach ~30 ng/L in occupational settings. researchgate.netnih.gov |

| 2-Hydroxyfluorene | Fluorene | 166.22 | Frequently determined, high concentrations in occupational settings. researchgate.net |

| 1-Hydroxypyrene | Pyrene | 202.25 | Most common biomarker, up to dozens of ng/L in urine. researchgate.net |

| 3-Hydroxybenzo[a]pyrene | Benzo[a]pyrene | 252.31 | Low concentrations, often below the limit of detection in the general population. nih.gov |

| 6-Hydroxyindeno(1,2,3-cd)pyrene | Indeno[1,2,3-cd]pyrene | 276.33 | Very low concentrations, rarely identified. researchgate.netnih.gov |

Methodological Considerations and Challenges in Biomonitoring High Molecular Weight PAH Metabolites

The biomonitoring of HMW PAH metabolites like 6-OH-IND is accompanied by significant methodological challenges. These challenges are a primary reason why such metabolites are infrequently included in environmental health studies. researchgate.netnih.gov

A major hurdle is the extremely low concentration of these compounds in human biological samples, especially in individuals without specific occupational exposure. nih.gov This necessitates the use of highly sensitive and sophisticated analytical equipment, such as tandem mass spectrometry (LC-MS/MS or GC-MS/MS), to achieve the required low limits of detection. researchgate.net

Furthermore, the parent HMW PAHs, like indeno[1,2,3-cd]pyrene, have very low water solubility and a strong tendency to bind to particulate matter, which can affect their bioavailability and subsequent metabolism. gulfresearchinitiative.orgtpsgc-pwgsc.gc.ca There is a critical gap in research regarding the environmental occurrence and distribution of HMW PAHs due to difficulties in their analytical separation and detection. gulfresearchinitiative.org

Other challenges include:

Lack of Certified Reference Materials: The availability of certified standards for many HMW PAH metabolites is limited, which can complicate analytical quality control and inter-laboratory comparisons. researchgate.net

Analytical Complexity: The methods for extracting and analyzing these metabolites from complex biological matrices like urine require extensive sample preparation, including enzymatic hydrolysis to release the metabolites from their conjugated forms. researchgate.net

High Cost: The advanced analytical techniques required for detecting trace levels of HMW metabolites are expensive, which can be a limiting factor for large-scale epidemiological studies. nih.gov

These difficulties underscore the need for continued development and refinement of analytical methods to more accurately assess human exposure to the most carcinogenic and potent high molecular weight PAHs. researchgate.netgulfresearchinitiative.org

Synthetic Chemistry Approaches to 6 Hydroxyindeno 1,2,3 C,d Pyrene and Analogues for Research

Rational Design and Laboratory Synthesis of Oxygenated Indeno(1,2,3-c,d)pyrene Metabolites

The synthesis of hydroxylated metabolites of indeno(1,2,3-c,d)pyrene is a challenging task due to the complex, multi-ring structure of the parent compound. The rational design of synthetic routes to these oxygenated derivatives is informed by the known metabolic pathways of PAHs. In biological systems, PAHs are often metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups at various positions on the aromatic ring system wikipedia.org. This understanding guides the selection of starting materials and reagents in the laboratory to mimic these transformations and produce specific isomers, such as 6-hydroxyindeno(1,2,3-c,d)pyrene, for use as analytical standards in research researchwithnj.comnih.gov.

The laboratory synthesis of a range of oxygenated indeno(1,2,3-c,d)pyrene metabolites, including cis- and trans-1,2-dihydro-1,2-dihydroxyindeno[l,2,3-cd]pyrene, l,2-dihydroindeno[l,2,3-cd]pyrene 1,2-epoxide, and various phenolic derivatives including the 1-, 2-, 6-, 7-, 8-, 9-, and 10-hydroxy isomers, has been successfully accomplished researchwithnj.com. These synthetic efforts are crucial as they provide pure samples of metabolites that are formed in vivo, allowing for their unambiguous identification in metabolic studies and for the assessment of their biological properties, such as mutagenicity nih.gov. For instance, studies have shown that while some metabolites are potent mutagens, 1-, 2-, and 6-hydroxy-IP did not exhibit significant mutagenic activity in Salmonella typhimurium TA100 with metabolic activation nih.gov.

Specific Synthetic Routes Targeting this compound for Research Standards and Studies

The development of a specific synthetic route to this compound is essential for its use as a certified reference material in environmental and toxicological analyses researchgate.net. While detailed, step-by-step synthetic procedures from the primary literature are often proprietary or highly technical, published research confirms the successful synthesis of 6-hydroxyindeno[l,2,3-cd]pyrene researchwithnj.com. The general approach to synthesizing such phenolic PAH derivatives often involves a multi-step process. This can begin with a less complex, functionalized precursor that can be elaborated to construct the full indenopyrene skeleton, with the hydroxyl group introduced at a strategic point in the synthesis. Alternatively, functionalization of the parent indeno(1,2,3-c,d)pyrene molecule can be attempted, although this can often lead to a mixture of isomers requiring complex separation. The successful synthesis reported in the literature provides the pure compound necessary for detailed studies researchwithnj.com.

Spectroscopic Characterization Techniques (e.g., UV, High-Resolution NMR) for Synthesized Hydroxylated Compounds

The unambiguous identification of synthesized hydroxylated indeno(1,2,3-c,d)pyrene derivatives relies heavily on modern spectroscopic techniques. Ultraviolet (UV) spectroscopy and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of these complex molecules researchwithnj.com.

High-Resolution NMR Spectroscopy: High-resolution NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For complex structures like this compound, one-dimensional and two-dimensional NMR experiments are used to assign the chemical shifts of each proton and carbon atom. This data provides conclusive evidence of the compound's structure and the specific position of the hydroxyl group. The availability of high-resolution NMR spectral data for synthesized 6-hydroxyindeno[l,2,3-cd]pyrene is a testament to the successful and verifiable synthesis of this important metabolite researchwithnj.com.

Below is a table summarizing the types of spectroscopic data that are typically collected for the characterization of these compounds.

| Spectroscopic Technique | Information Provided | Relevance for this compound |

| UV Spectroscopy | Provides information on the electronic transitions within the conjugated π-system. The absorption maxima (λmax) are characteristic of the compound's structure. | Confirms the integrity of the aromatic system and provides a fingerprint for identification. researchwithnj.com |

| High-Resolution ¹H NMR | Details the chemical environment of each proton, including their connectivity through spin-spin coupling. | Allows for the precise assignment of protons on the aromatic rings, confirming the substitution pattern. |

| High-Resolution ¹³C NMR | Identifies the chemical shift of each carbon atom in the molecule. | Complements ¹H NMR data to provide a complete structural map of the carbon skeleton. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound. | Confirms the molecular formula of the synthesized compound. |

Environmental Occurrence and Transformation Pathways of Indeno 1,2,3 C,d Pyrene Precursors

Sources and Formation Pathways of Indeno(1,2,3-cd)pyrene in the Environment

Pyrogenic Formation Mechanisms (e.g., Hydrogen Abstraction-Acetylene Addition, HACA)

Indeno(1,2,3-cd)pyrene, like other PAHs, is not produced commercially but is a product of incomplete combustion of organic materials. nih.gov The primary mechanism for its formation in high-temperature environments, such as combustion flames, is the Hydrogen Abstraction-Acetylene Addition (HACA) mechanism. wikipedia.org This widely accepted model describes the growth of aromatic rings through a repetitive sequence. osti.govresearchgate.net The process begins with an aromatic radical, from which a hydrogen atom is abstracted. An acetylene (B1199291) molecule (C₂H₂) then adds to the radical site. This is followed by cyclization and aromatization, leading to the formation of a larger PAH. wikipedia.orgosti.gov The HACA mechanism is considered the dominant reaction route for the formation of most PAHs found in combustion flames and is crucial for the growth from smaller aromatic structures like naphthalene (B1677914) to more complex ones, including Indeno(1,2,3-cd)pyrene. wikipedia.orgresearchgate.net

Anthropogenic and Natural Emission Sources (e.g., Combustion of Fossil Fuels, Biomass)

The sources of Indeno(1,2,3-cd)pyrene are widespread and can be categorized as both anthropogenic (human-caused) and natural.

Anthropogenic Sources: These are the most significant contributors of IP to the environment. The incomplete burning of fossil fuels is a major source. tpsgc-pwgsc.gc.canih.gov Key anthropogenic emission sources include:

Vehicle Exhaust: Gasoline and diesel engine exhaust are significant sources. nih.govnj.govca.gov

Industrial Processes: Emissions from coal coking, aluminum smelters using Soderberg electrodes, and steel industry operations release IP. tpsgc-pwgsc.gc.caontosight.ai

Power and Heat Generation: The combustion of petroleum and other fossil fuels for energy production is a major pathway. nih.gov

Waste Incineration: Burning of household and hazardous waste contributes to IP emissions. wikipedia.org

Domestic Activities: Wood burning in stoves and fireplaces, as well as tobacco smoke, are also sources. wikipedia.orgtpsgc-pwgsc.gc.canj.gov

Commercial Products: IP is found as a contaminant in materials like coal tar, coal tar pitch, creosote, bitumen, and asphalt (B605645). tpsgc-pwgsc.gc.ca

Natural Sources: Natural processes also release Indeno(1,2,3-cd)pyrene into the environment, although typically to a lesser extent than anthropogenic activities. nih.gov These sources include:

Forest and Brush Fires: The natural combustion of biomass during wildfires is a significant natural source. tpsgc-pwgsc.gc.canih.gov

Volcanic Eruptions: Volcanoes can emit PAHs, including IP. nih.govt3db.ca

Fossil Fuels: IP is a natural constituent of fossil fuels like petroleum and coal. nih.govtpsgc-pwgsc.gc.ca

Biosynthesis: Some organisms, such as certain algae and plants, have been found to produce Indeno(1,2,3-cd)pyrene. nih.gov

Table 1: Major Emission Sources of Indeno(1,2,3-cd)pyrene

| Source Category | Specific Examples |

| Anthropogenic | Gasoline & Diesel Engine Exhaust, Coal Coking, Aluminum Smelters, Waste Incineration, Wood Stoves, Tobacco Smoke, Coal Tar, Asphalt |

| Natural | Forest Fires, Volcanic Eruptions, Natural Petroleum Seeps |

Environmental Distribution and Partitioning of Indeno(1,2,3-cd)pyrene

As a solid with very low water solubility and low vapor pressure, the environmental distribution of Indeno(1,2,3-cd)pyrene is governed by its strong tendency to adsorb to particulate matter. tpsgc-pwgsc.gc.ca

Presence in Atmospheric Particulate Matter and Gaseous Phases

In the atmosphere, Indeno(1,2,3-cd)pyrene exists predominantly bound to small airborne particles, often referred to as atmospheric particulate matter (PM), particularly fine particles like PM₂.₅. wikipedia.orgnih.gov Its low volatility means that only a minor fraction is present in the gaseous phase. tpsgc-pwgsc.gc.ca This association with particulate matter allows for long-range atmospheric transport. In a study conducted in an industrial city in Taiwan, Indeno(1,2,3-cd)pyrene was identified as a prominent PAH associated with ambient PM₂.₅. nih.gov

Occurrence in Soil, Sediment, and Water Compartments

Due to atmospheric deposition, Indeno(1,2,3-cd)pyrene is found ubiquitously in various environmental compartments. nih.gov

Soil and Sediment: Having a very strong affinity for organic matter, IP adsorbs strongly to soil and sediment particles. tpsgc-pwgsc.gc.ca This leads to its accumulation in these matrices, where it can persist for a long time. tpsgc-pwgsc.gc.ca Concentrations in soil in some European cities have been measured in the range of 0.158 to 2.827 mg/kg. frontiersin.org

Water: The compound's very low solubility in water (0.06 mg/L) means that its concentration in the dissolved phase is typically low. tpsgc-pwgsc.gc.ca It is more likely to be found in waterways adsorbed to suspended particles or in bottom sediments. tpsgc-pwgsc.gc.ca Slow dissolution from these sediments can act as a long-term source of contamination to the water column. tpsgc-pwgsc.gc.ca

Table 2: Physical Properties Influencing Environmental Partitioning of Indeno(1,2,3-cd)pyrene

| Property | Value | Implication for Environmental Distribution |

| Water Solubility | 0.06 mg/L | Very low concentration in dissolved phase; primarily found in sediment. tpsgc-pwgsc.gc.ca |

| Vapor Pressure | 1 x 10⁻¹⁰ mm Hg | Very low volatility; primarily associated with particulate matter in the air. tpsgc-pwgsc.gc.ca |

| Log Koc | 6.0 - 7.5 | Very strong adsorption to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca |

Abiotic and Biotic Transformation Processes of Indeno(1,2,3-cd)pyrene in Environmental Media

Once released into the environment, Indeno(1,2,3-cd)pyrene can be transformed by both non-biological (abiotic) and biological (biotic) processes.

Abiotic Transformation:

Photodegradation: In the presence of sunlight, PAHs on surfaces like soil or adsorbed to atmospheric particles can undergo photodegradation. However, the efficiency of this process can be limited by the compound's low solubility. wikipedia.org

Chemical Reactions: In the atmosphere, PAHs can react with pollutants like ozone, nitrogen oxides, and sulfur oxides, leading to the formation of derivatives such as nitro- and quinone-containing compounds. wikipedia.org

Biotic Transformation (Biodegradation): Microorganisms play a key role in the breakdown of PAHs in the environment. Several bacteria and fungi have been identified that can degrade Indeno(1,2,3-cd)pyrene.

A strain of Rhodococcus aetherivorans (IcdP1), isolated from contaminated soil, was shown to efficiently degrade over 70% of IP within 10 days. frontiersin.org The degradation process was initiated by hydroxylation at multiple positions on the molecule, a common first step in the microbial catabolism of PAHs. frontiersin.org

The yeast Candida tropicalis NN4 has also been shown to degrade IP, with its efficiency enhanced by the presence of iron nanoparticles and biosurfactants. nih.gov

Studies with bacterial strains such as Pseudomonas putida PYR1 and Acinetobacter baumannii INP1 have also demonstrated the potential for the bioremediation of IP-contaminated environments. researchgate.net

In aquatic organisms that possess microsomal oxidase enzyme systems, such as fish, IP may be metabolized, which can prevent high levels of bioconcentration. nih.gov The metabolism in organisms often involves the cytochrome P450 system, which converts the PAH into more water-soluble metabolites, including dihydrodiols, phenols, and quinones. wikipedia.orgt3db.ca

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.